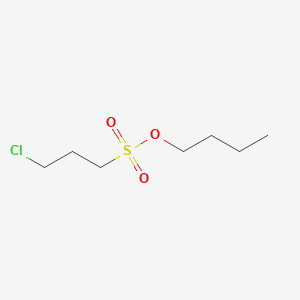
3-Chloropropanesulfonyl chloride
Overview
Description
3-Chloropropanesulfonyl chloride is a chemical compound with the linear formula Cl(CH2)3SO2Cl . It has a molecular weight of 177.05 . It is mainly used for the synthesis of pharmaceutical intermediates . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to yield chiral sultams and sultones .
Synthesis Analysis
3-Chloropropanesulfonyl chloride is used as a starting reagent in the synthesis of the pyrrolidine-based chiral imidazolium ionic liquid . It is also used in sulfonation of cross-linked polyethylenimine for selective removal of Hg .Molecular Structure Analysis
The molecular structure of 3-Chloropropanesulfonyl chloride is represented by the formula Cl(CH2)3SO2Cl . The InChI key for this compound is GPKDGVXBXQTHRY-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloropropanesulfonyl chloride is used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to yield chiral sultams and sultones .Physical And Chemical Properties Analysis
3-Chloropropanesulfonyl chloride is a liquid with a refractive index of 1.489 at 20°C . It has a boiling point of 70°C at 0.5 mmHg and a density of 1.456 g/mL at 25°C .Scientific Research Applications
Synthesis of Enzymatic Inhibitors
3-Chloropropanesulfonyl chloride is widely used as an intermediate in the synthesis of various enzymatic inhibitors . These inhibitors play a crucial role in studying enzyme kinetics and understanding the mechanism of enzyme reactions. They are also essential in drug development, as they can regulate the activity of specific enzymes associated with diseases.
Preparation of Chiral Sultams
The compound is utilized in the generation and trapping of derived sulfene with imines and glyoxylates. In the presence of chinchona alkaloids, this leads to the production of chiral sultams . Chiral sultams are valuable in medicinal chemistry due to their potential biological activities and their use as building blocks in asymmetric synthesis.
Creation of Sultones
Similarly, 3-Chloropropanesulfonyl chloride is involved in the synthesis of sultones . Sultones are cyclic sulfonate esters that have applications in the synthesis of more complex organic molecules. They are also studied for their potential pharmacological properties.
Pharmaceutical Intermediates
This chemical serves as a key intermediate in the pharmaceutical industry for the synthesis of various drug intermediates . The ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in the development of new medications.
Sulfonation Agent
3-Chloropropanesulfonyl chloride acts as a sulfonation agent. It has been used in the sulfonation of cross-linked polyethylenimine, which is significant for the selective removal of mercury (Hg) from industrial waste . This application is particularly important in environmental chemistry for the treatment of toxic waste.
Research in Asymmetric Synthesis
Due to its ability to form chiral compounds, 3-Chloropropanesulfonyl chloride is significant in research focused on asymmetric synthesis . Asymmetric synthesis is vital in producing enantiomerically pure substances, which is a critical aspect of modern pharmaceuticals.
Safety and Hazards
3-Chloropropanesulfonyl chloride is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3 . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
3-Chloropropanesulfonyl chloride is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It is mainly used for the synthesis of pharmaceutical intermediates , indicating its potential for future applications in pharmaceutical synthesis.
Mechanism of Action
Target of Action
3-Chloropropanesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the preparation of many enzymatic inhibitors . The primary targets of this compound are therefore the enzymes that these inhibitors are designed to act upon.
Mode of Action
The compound acts by generating and trapping derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids . This results in the formation of chiral sultams and sultones . These products can inhibit the action of certain enzymes, thereby affecting the biochemical pathways they are involved in.
Biochemical Pathways
The exact biochemical pathways affected by 3-Chloropropanesulfonyl chloride depend on the specific enzymatic inhibitors that are synthesized using it. It is known to be involved in the generation and trapping of derived sulfene with imines and glyoxylates .
Result of Action
The molecular and cellular effects of 3-Chloropropanesulfonyl chloride’s action are largely determined by the specific enzymatic inhibitors it is used to synthesize. These inhibitors can have a wide range of effects, depending on the enzymes they target. The compound itself is known to cause severe burns by all exposure routes .
Action Environment
3-Chloropropanesulfonyl chloride is a water-reactive substance . Contact with water liberates toxic gas . It is also moisture sensitive . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and temperature. It should be stored in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
3-chloropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDGVXBXQTHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167559 | |
| Record name | Propanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloropropanesulfonyl chloride | |
CAS RN |
1633-82-5 | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)



![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)

![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)






